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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

Cat. No.: B147111

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethylpyridine (also known as 3,5-Lutidine), a heterocyclic aromatic organic compound.
The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, is intended to support research, development, and quality
control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 3,5-
Dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (8) ppm Multiplicity Assignment
8.21 d H-2, H-6

7.26 S H-4

2.25 s -CHs (at C-3, C-5)
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Solvent: CDCls[1]

Table 2: 13C NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (d) ppm Assignment
147.3 C-2,C-6
137.0 C-4

1324 C-3,C-5

18.1 -CHs

Solvent: CDCIs[1]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for 3,5-Dimethylpyridine

Wavenumber (cm~12) Intensity Assignment
] C-H stretching (aromatic and
~3000-2850 Medium-Strong
methyl)
) C=C and C=N stretching
~1600-1450 Medium-Strong o
(aromatic ring)
~1450-1370 Medium C-H bending (methyl)
C-H out-of-plane bending
~800-700 Strong

(aromatic)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g.,

neat liquid, solution, or gas phase).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 3,5-Dimethylpyridine (Electron

lonization)
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miz Relative Intensity (%) Assighment

107 100 [M]* (Molecular lon)
106 ~49 [M-H]*

92 ~21 [M-CHs]*

79 ~35 [CsHaN]*

77 ~11 [CeHs]*

39 ~37 [C3Hs]*

lonization Method: Electron lonization (EI[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic
data presented above. These methodologies are standard for the analysis of liquid organic
compounds like 3,5-Dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR Spectroscopy

e Sample Preparation: A solution of 3,5-Dimethylpyridine is prepared by dissolving
approximately 5-25 mg of the compound for *H NMR, and 50-100 mg for 13C NMR, in about
0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCls). A small amount of
Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 = 0.00 ppm), although modern spectrometers can also reference the residual solvent
peak. The solution is then transferred to a clean NMR tube.

 Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is utilized
for data acquisition.

o Data Acquisition:

o The instrument is tuned to the appropriate frequency for the nucleus being observed (*H or
13C).
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o The magnetic field is shimmed to achieve homogeneity.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum by removing C-H coupling.

o A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected,
and the chemical shifts are referenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

o Sample Preparation: A small drop of neat 3,5-Dimethylpyridine is placed directly onto the
ATR crystal (e.g., diamond or germanium).

 Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory
is used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then applied to the crystal, and the sample spectrum is acquired. The instrument
collects multiple scans, which are averaged to improve the signal-to-noise ratio. The spectral
range is typically set from 4000 to 400 cm~1.

o Data Processing: The final absorbance spectrum is generated by ratioing the sample
spectrum against the background spectrum.

Transmission FT-IR (Neat Liquid)

o Sample Preparation: A thin film of 3,5-Dimethylpyridine is prepared by placing a drop of the
liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

e Instrumentation: A standard FT-IR spectrometer is used.

o Data Acquisition: A background spectrum is taken with the empty salt plates in the beam
path. The prepared sample is then placed in the spectrometer, and the sample spectrum is
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recorded.

o Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum
against the background spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry

o Sample Introduction: The volatile liquid sample, 3,5-Dimethylpyridine, is introduced into the
ion source of the mass spectrometer. This can be achieved via direct injection, a heated
probe, or through the output of a gas chromatograph (GC-MS).

« lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a
molecular ion ([M]*), and to fragment into smaller characteristic ions.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as 3,5-Dimethylpyridine.
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dimethylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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